molecular formula C23H23N7O2 B6532585 2-(4-methoxyphenyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one CAS No. 920406-36-6

2-(4-methoxyphenyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one

Número de catálogo: B6532585
Número CAS: 920406-36-6
Peso molecular: 429.5 g/mol
Clave InChI: FBTQYTQWXIEKIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core linked to a piperazine moiety and a 4-methoxyphenylacetyl group. The 4-methoxyphenyl group may enhance solubility and metabolic stability compared to unsubstituted aryl analogs, while the piperazine linker likely contributes to conformational flexibility, aiding receptor binding .

Propiedades

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-32-19-9-7-17(8-10-19)15-20(31)28-11-13-29(14-12-28)22-21-23(25-16-24-22)30(27-26-21)18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTQYTQWXIEKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aryl Group

  • Ethoxyphenyl Analog (1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl]Piperazin-1-yl}-2-PhenoxyEthan-1-One): Replacing the 4-methoxyphenyl with a 4-ethoxyphenyl group increases lipophilicity (logP +0.5) and may prolong metabolic half-life due to reduced oxidative dealkylation. However, bulkier ethoxy substituents could sterically hinder target engagement .
  • The addition of a triazole ring (vs. triazolopyrimidine) alters hydrogen-bonding capacity, possibly reducing kinase affinity but increasing selectivity for other targets .

Modifications to the Piperazine Linker

  • Trifluoromethylphenyl-Piperazine Derivatives (e.g., 4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl) :
    The trifluoromethyl group enhances electron deficiency, improving interactions with serotonin receptors (e.g., 5-HT1A). Such analogs exhibit higher blood-brain barrier permeability compared to methoxyphenyl derivatives .

Core Heterocycle Replacements

  • This structural shift correlates with antidepressant activity rather than kinase inhibition .

Comparative Data Table

Compound Name Core Structure Aryl Substituent Piperazine Modification Molecular Weight (g/mol) Hypothesized Target
Target Compound Triazolopyrimidine 4-Methoxyphenyl None 485.54 Kinases, GPCRs
1-{4-[3-(4-Ethoxyphenyl)-3H-Triazolo[4,5-d]Pyrimidin-7-yl]Piperazin-1-yl}-2-PhenoxyEthan-1-One Triazolopyrimidine 4-Ethoxyphenyl Phenoxyacetyl 499.56 Kinases (reduced affinity)
4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl Methanone Piperazine Trifluoromethyl Thiophene linkage 354.32 5-HT1A, D2 receptors
2-[5-(4-Methoxyphenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl]-6-Methyl-1,3-Benzothiazole Pyrazoline-Benzothiazole 4-Methoxyphenyl Benzothiazole 429.51 Antidepressant targets

Key Research Findings

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and ethoxy substituents improve solubility but may reduce binding to hydrophobic pockets compared to chloro or trifluoromethyl groups .
  • Piperazine Flexibility : Unmodified piperazine in the target compound allows adaptable conformations, whereas rigidified analogs (e.g., trifluoromethylphenyl) enhance specificity for CNS targets .
  • Core Heterocycle Impact: Triazolopyrimidines show broader kinase inhibition profiles, while pyrazolines and benzothiazoles prioritize monoaminergic systems .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.